Phenyl(benzeneseleno)sulfonate

Description

Significance of Organoselenium Compounds in Modern Chemical Synthesis

Organoselenium compounds, which feature a carbon-selenium bond, have garnered considerable attention in modern chemical synthesis due to their unique reactivity. google.com They can act as versatile intermediates and reagents, participating in a wide range of chemical transformations. Their utility stems from the ability of selenium to exist in various oxidation states and to be readily introduced into and removed from organic molecules.

These compounds are particularly valued for their role as both electrophiles and nucleophiles. This dual reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. Key transformations facilitated by organoselenium reagents include, but are not limited to, oxyselenenylations, selenocyclizations, and selenoxide eliminations. The development of catalytic systems involving organoselenium compounds has further enhanced their appeal from a green chemistry perspective by minimizing waste. wiley-vch.de

Historical Development of Benzeneselenosulfonate Reagents

The journey into the world of organoselenium chemistry began in 1836 with the isolation of the first organoselenium compound. google.com However, it was not until the latter half of the 20th century that the synthetic potential of these compounds began to be fully realized. The development of electrophilic selenenylating agents, in particular, marked a significant turning point.

Early work in the 1950s demonstrated that organoselenium compounds of the type RSeX could undergo stereospecific additions to alkenes, opening up new avenues for the controlled functionalization of double bonds. This discovery laid the groundwork for the development of a variety of electrophilic selenium reagents. Among these, reagents that could deliver a "PhSe+" equivalent (a benzeneselenenyl cation) proved to be highly valuable. The evolution of these reagents saw the exploration of various counterions (X) to modulate the reactivity and selectivity of the selenium electrophile. The introduction of sulfonate moieties as the leaving group represented a key advancement in this area, offering a balance of reactivity and stability.

Phenyl(benzeneseleno)sulfonate: A Key Reagent in the Field

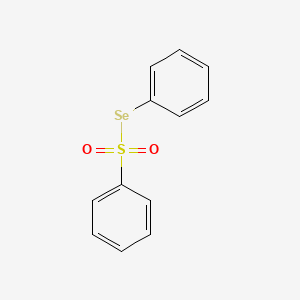

This compound holds a distinct position within the arsenal (B13267) of electrophilic selenenylating agents. Its structure, featuring a benzeneseleno group attached to a benzenesulfonate (B1194179) group, makes it an effective source of an electrophilic selenium species. The benzenesulfonate anion is a good leaving group, facilitating the transfer of the phenylseleno moiety to a nucleophile.

The reactivity of this compound is centered on the electrophilic nature of the selenium atom. This allows it to react with a variety of nucleophiles, most notably alkenes and enolates. The addition of the phenylseleno group to these substrates introduces a versatile functional group that can be further manipulated in subsequent synthetic steps. For instance, the resulting phenylselenide can be oxidized to a selenoxide, which can then undergo syn-elimination to form a carbon-carbon double bond, a cornerstone reaction in modern organic synthesis.

Scope and Relevance of Research on this compound

Research into this compound and related benzeneselenosulfonate reagents continues to be an active area of investigation. The primary focus of this research is to expand the synthetic utility of these reagents and to develop new, more efficient, and selective transformations. Key areas of interest include the development of catalytic and asymmetric selenenylation reactions.

The ability to perform these reactions using only a catalytic amount of the selenium reagent is highly desirable from both an economic and environmental standpoint. Furthermore, the development of enantioselective selenenylation reactions is a major goal, as it would allow for the direct synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The ongoing research in this field underscores the continued relevance of this compound as a valuable tool for the synthetic chemist.

Properties

IUPAC Name |

phenylselanylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2SSe/c13-15(14,11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFSIZIPBQCTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[Se]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2SSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502615 | |

| Record name | Se-Phenyl benzenesulfonoselenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60805-71-2 | |

| Record name | Se-Phenyl benzenesulfonoselenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl Benzeneseleno Sulfonate

Established Synthetic Pathways to Phenyl(benzeneseleno)sulfonate

Several key methods for the preparation of this compound have been documented in chemical literature, each utilizing different starting materials and reaction conditions.

A significant route to this compound involves the reaction between diphenyldiselenide and sodium benzenesulfinate (B1229208). chemsrc.com This method has been reported to produce the target compound with a notable yield of approximately 81%. chemsrc.com The reaction proceeds by the cleavage of the diselenide bond in diphenyldiselenide and subsequent formation of the Se-S bond with the sulfinate group.

Reaction Scheme: Diphenyldiselenide + Sodium Benzenesulfinate → this compound chemsrc.com

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Diphenyldiselenide | Sodium Benzenesulfinate | This compound | ~81% | chemsrc.com |

Benzeneseleninic acid and its derivatives serve as versatile reagents in organoselenium chemistry and provide alternative pathways to this compound. pnas.orgresearchgate.net These reactions leverage the electrophilic nature of the selenium atom in the seleninic acid moiety.

The direct reaction of benzeneseleninic acid with phenylsulfinic acid presents a viable method for synthesizing this compound. chemsrc.com This condensation reaction has been reported with a yield of approximately 59%. chemsrc.com Phenylsulfinic acid is a stronger acid than benzoic acid but weaker than benzenesulfonic acid. wikipedia.org In this synthesis, the nucleophilic sulfur of phenylsulfinic acid attacks the electrophilic selenium of benzeneseleninic acid.

Reaction Scheme: Benzeneseleninic Acid + Phenylsulfinic Acid → this compound chemsrc.com

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Benzeneseleninic Acid | Phenylsulfinic Acid | This compound | ~59% | chemsrc.com |

A highly efficient route involves the condensation of benzeneseleninic acid with benzenesulfonohydrazide. This pathway has been shown to produce this compound in a high yield of approximately 87%. chemsrc.com The reaction mechanism involves the interaction between the selenium center and the hydrazide group, leading to the formation of the desired selenosulfonate and elimination of byproducts.

Reaction Scheme: Benzeneseleninic Acid + Benzenesulfonohydrazide → this compound chemsrc.com

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Benzeneseleninic Acid | Benzenesulfonohydrazide | This compound | ~87% | chemsrc.com |

Another documented synthetic approach utilizes diphenyldiselenide, this time in reaction with sodium benzenesulfonate (B1194179). chemsrc.comguidechem.com This method provides an alternative to using the corresponding sulfinate salt. While the specific yield for this reaction is not detailed in the available literature, it represents a recognized pathway for the formation of this compound. chemsrc.comguidechem.com

Reaction Scheme: Diphenyldiselenide + Sodium Benzenesulfonate → this compound chemsrc.comguidechem.com

Synthetic Routes Involving Benzeneseleninic Acid Derivatives

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency of the various synthetic routes for this compound can be compared based on their reported chemical yields. The selectivity of these reactions, referring to the preferential formation of the desired product over side products, is inherently linked to the yield.

The condensation of benzeneseleninic acid with benzenesulfonohydrazide stands out as the most efficient method, with a reported yield of 87% . chemsrc.com This suggests a high degree of selectivity under the specified reaction conditions.

The reaction of diphenyldiselenide with sodium benzenesulfinate is also highly effective, affording the product in an 81% yield. chemsrc.com This indicates that it is a robust and high-yielding procedure.

In contrast, the synthesis from benzeneseleninic acid and phenylsulfinic acid is comparatively less efficient, with a reported yield of 59% . chemsrc.com The lower yield may imply the formation of byproducts or an equilibrium that does not heavily favor the product side.

For the pathway involving diphenyldiselenide and sodium benzenesulfonate , a quantitative yield has not been reported, which prevents a direct efficiency comparison with the other methods. chemsrc.comguidechem.com

| Synthetic Pathway | Starting Material 1 | Starting Material 2 | Reported Yield | Reference |

|---|---|---|---|---|

| Condensation | Benzeneseleninic Acid | Benzenesulfonohydrazide | ~87% | chemsrc.com |

| Reaction | Diphenyldiselenide | Sodium Benzenesulfinate | ~81% | chemsrc.com |

| Condensation | Benzeneseleninic Acid | Phenylsulfinic Acid | ~59% | chemsrc.com |

| Reaction | Diphenyldiselenide | Sodium Benzenesulfonate | Not Reported | chemsrc.comguidechem.com |

Reactivity and Reaction Mechanisms of Phenyl Benzeneseleno Sulfonate

Fundamental Reactivity Profiles and Active Sites

The core of Phenyl(benzeneseleno)sulfonate's reactivity lies in the inherent polarity and weakness of the selenium-sulfur (Se-S) bond. The selenium atom, being less electronegative than the adjacent sulfonyl group's sulfur and oxygen atoms, bears a partial positive charge, making it the primary electrophilic active site. The benzenesulfonate (B1194179) group, conversely, acts as a good leaving group.

The principal active sites are:

Electrophilic Selenium Atom: This is the most significant active site, readily attacked by a wide range of nucleophiles.

Se-S Bond: This bond is susceptible to both heterolytic (ionic) and homolytic (radical) cleavage. Homolytic cleavage, often initiated by light, heat, or a radical initiator, generates a phenylselenyl radical (PhSe•) and a benzenesulfonyl radical (PhSO2•). pitt.edubbhegdecollege.com

This dual reactivity allows this compound and related selenosulfonates to be employed in a diverse array of chemical transformations. researchgate.net

This compound as an Electrophilic Selenating Agent

This compound is an effective electrophilic selenating agent, capable of introducing a phenylseleno moiety onto various organic substrates. This process, known as selenosulfonylation, typically involves the attack of a nucleophile on the electrophilic selenium atom, with the subsequent departure of the benzenesulfinate (B1229208) anion.

For instance, selenosulfonates react with acetylenes to form β-(seleno)vinyl sulfones. researcher.life The reaction of this compound with alkenes and alkynes can proceed through different mechanisms depending on the reaction conditions. Under thermal conditions, a free-radical addition mechanism is often proposed. pitt.edu In the presence of a metal catalyst and/or light, the reaction can also proceed via radical pathways. rsc.org

Aromatic selenium compounds, including this compound, are considered excellent probes for studying the reactivity of functional selenium groups. cdnsciencepub.com

Nucleophilic Activation and Reaction Pathways

Nucleophilic attack is a primary pathway for the activation of this compound. A wide variety of nucleophiles can initiate a reaction by targeting the electrophilic selenium center. This leads to the cleavage of the Se-S bond and the formation of a new bond between the nucleophile and the phenylseleno group.

The general pathway can be represented as: Nu:⁻ + Ph-Se-SO₂-Ph → Nu-Se-Ph + Ph-SO₂:⁻

Where Nu: represents a nucleophile.

In many reactions involving selenosulfonates, the sulfone group departs in the form of benzenesulfinic acid or its conjugate base, sodium benzenesulfinate. researchgate.net This characteristic highlights the role of the benzenesulfonate moiety as a competent leaving group, facilitating the transfer of the electrophilic phenylselenyl group.

Mechanistic Investigations of this compound-Mediated Transformations

The mechanistic pathways of reactions involving this compound are diverse and highly dependent on the reaction conditions, including the nature of the substrate, the presence of catalysts, and the solvent used.

Both radical and ionic intermediates have been proposed in reactions involving selenosulfonates.

Radical Intermediates: Under photolytic or thermal conditions, the homolytic cleavage of the Se-S bond is a key step. This generates a phenylselenyl radical (PhSe•) and a benzenesulfonyl radical (PhSO₂•) . pitt.edu The existence of these radical intermediates is supported by trapping experiments. For example, in the presence of radical scavengers like 2,2,6,6-tetramethylpiperidinooxy (TEMPO), the reaction can be inhibited, and radical-trapping adducts have been detected through methods such as high-resolution mass spectrometry (HRMS). rsc.org

Ionic Intermediates: In the presence of strong nucleophiles or in polar solvents, heterolytic cleavage is more likely. An alternative to the radical pathway in the selenosulfonylation of alkynes involves the formation of a cyclic seleniranium ion intermediate. This is followed by an Sₙ2-type attack by the benzenesulfinate anion.

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the available literature. However, the general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.

The driving force for many radical reactions involving this compound is the difference in bond dissociation energies between the reactants and the products. bbhegdecollege.com The relatively weak Se-S bond is readily cleaved, initiating the reaction cascade.

The table below provides a qualitative overview of factors influencing the reaction kinetics.

| Parameter | Influencing Factors | Expected Impact on Reaction Rate |

| Concentration | Higher concentration of reactants | Generally increases the rate |

| Temperature | Increased temperature | Increases rate, favors radical pathways |

| Catalyst | Presence of radical initiators or metal catalysts | Can significantly increase the rate |

| Light | Irradiation with appropriate wavelength (e.g., blue LED) | Can initiate photochemical reactions by promoting homolytic cleavage |

This table is a generalized representation and the actual impact may vary based on the specific reaction mechanism.

Detailed computational studies, such as Density Functional Theory (DFT), have been used to investigate the thermodynamics of related reactions, for instance, the fragmentation of benzeneselenosulfonate into a sulfonyl radical under thermal conditions. pitt.edu

Solvent and temperature are critical parameters that can dictate the outcome and mechanism of reactions involving this compound.

Solvent Effects: The choice of solvent can influence reaction yields and pathways. In radical reactions, the effect of the solvent is often less pronounced than in polar reactions. bbhegdecollege.com However, solvent screening is still crucial for optimizing reaction conditions. For instance, in a four-component radical selenosulfonylation of alkenes, dichloroethane (DCE) was found to be the most efficient solvent compared to others like DCM, THF, acetonitrile, and DMSO. rsc.org In a photochemical sulfonylation-cyclization-selenylation reaction, THF and 2-Me-THF were identified as optimal solvents. rsc.org The use of protic solvents like methanol (B129727) can lead to the formation of different by-products compared to aprotic solvents, which can provide insights into the reaction mechanism. cdnsciencepub.com

Temperature Effects: Temperature plays a significant role, particularly in determining whether a reaction proceeds via a radical or ionic pathway. Higher temperatures generally favor radical reactions by providing the energy needed for homolytic bond cleavage. For example, in the thermal addition of benzeneselenosulfonate to (allyloxy)benzene, the reaction proceeds through a free radical process. pitt.edu However, excessively high temperatures can sometimes lead to a decrease in yield due to the acceleration of side reactions. rsc.org

Applications of Phenyl Benzeneseleno Sulfonate in Organic Synthesis

Utility in Carbon-Heteroatom Bond Formation

The principal application of phenyl(benzeneseleno)sulfonate lies in its ability to facilitate the formation of both carbon-selenium (C-Se) and carbon-sulfur (C-S) bonds in a single operation. This dual functionalization is particularly effective with unsaturated substrates like alkenes, alkynes, and dienes.

The addition of this compound to carbon-carbon double and triple bonds is a powerful method for introducing a phenylseleno group onto an organic framework. The reaction, known as selenosulfonation, can be directed down two distinct mechanistic pathways—ionic or free-radical—depending on the reaction conditions, which in turn dictates the regiochemical and stereochemical outcome.

Under Lewis acid catalysis, the addition to alkenes proceeds via an ionic mechanism. This reaction is characterized by its high degree of stereospecificity, resulting in anti-addition of the PhSe and PhSO₂ groups across the double bond. The regioselectivity follows Markovnikov's rule, where the electrophilic selenium atom adds to the less substituted carbon of the double bond.

Conversely, in the presence of a radical initiator such as AIBN or under photochemical conditions, the reaction follows a free-radical chain mechanism. This pathway leads to the opposite regioselectivity, affording the anti-Markovnikov adduct. Unlike the ionic pathway, the free-radical addition is typically non-stereospecific. This dual reactivity allows for selective access to either regioisomeric product by simply choosing the appropriate reaction conditions. The reaction is also applicable to more complex systems, including dienes and enynes, where it can initiate radical cyclization cascades. rsc.org

A key feature of selenosulfonation is the concurrent installation of a sulfonyl group alongside the selenium moiety. rsc.org The sulfonyl group is a valuable functional group in organic chemistry, known for its stability and its ability to act as an activating group or a leaving group in subsequent transformations. leah4sci.com The products of selenosulfonation, β-(phenylseleno)sulfonyl compounds, are therefore versatile synthetic intermediates.

One of the most common transformations of these adducts is their conversion into vinyl sulfones. This is achieved through a two-step sequence involving oxidation of the selenide (B1212193) to a selenoxide, typically with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, followed by a syn-elimination. This sequence provides a reliable method for converting alkenes into vinyl sulfones, which are themselves useful Michael acceptors and dienophiles in Diels-Alder reactions.

Table 1: Selenosulfonation of Alkenes with this compound

| Substrate | Conditions | Product(s) | Selectivity | Reference |

|---|---|---|---|---|

| Alkene | Lewis Acid (e.g., BF₃·OEt₂) | β-(Phenylseleno)sulfonyl alkane | Markovnikov, anti-addition | rsc.org |

| Alkene | Radical Initiator (e.g., AIBN, heat, or light) | β-(Phenylseleno)sulfonyl alkane | anti-Markovnikov, non-stereospecific | rsc.org |

| Allene (B1206475) | Radical or Ionic | Allylic sulfone with a phenylseleno group | Regiospecific | rsc.org |

| 1,6-Diene | Radical Initiator | Cyclized product (e.g., five-membered ring) | 5-exo-trig cyclization | rsc.org |

Applications in Stereoselective and Asymmetric Synthesis

The defined stereochemical outcomes of reactions involving this compound make it a useful tool in stereoselective synthesis.

The ionic selenosulfonation of alkenes is a highly diastereoselective process. The reaction proceeds through a cyclic seleniranium ion intermediate. Subsequent nucleophilic attack by the sulfonate anion occurs from the face opposite to the selenium bridge, resulting in a clean anti-addition. This predictable stereochemical outcome is valuable in controlling the relative stereochemistry at two adjacent carbon centers.

Furthermore, radical cyclizations initiated by the addition of the selenosulfonate to dienes or enynes can also exhibit high levels of diastereoselectivity. nih.govmdpi.com The stereochemistry of the newly formed ring is often controlled by the preference for chair-like transition states during the cyclization event, leading to the formation of a single major diastereomer. nih.gov

While direct, highly enantioselective reactions using this compound with a chiral catalyst are not extensively documented, the potential for such transformations exists. The mechanism of ionic selenofunctionalization, which proceeds through a seleniranium ion, is amenable to enantioselective control. In related systems, chiral Lewis acids or chiral anion-binding catalysts have been used to achieve enantioselective ring-opening of transient seleniranium ions. This strategy often relies on a dynamic kinetic resolution, where the rapidly equilibrating enantiomeric seleniranium ions are trapped by a nucleophile in a catalyst-controlled, enantioselective manner. Applying such a strategy to the selenosulfonation reaction could, in principle, provide a pathway to chiral β-seleno-β'-sulfonyl compounds.

This compound in Functional Group Interconversions

Beyond the initial addition reaction, the adducts derived from this compound are valuable precursors for a range of functional group interconversions. vanderbilt.edu The presence of both the phenylseleno and sulfonyl groups allows for selective manipulations.

As previously mentioned, the most prominent interconversion is the oxidation-elimination sequence to produce vinyl sulfones. This transforms an alkene into a valuable synthetic building block in high yield. Another useful transformation involves the conversion of the selenosulfonation adducts of allenes. Oxidation of these adducts can lead to rsc.orgresearchgate.net-sigmatropic rearrangement of the resulting selenoxide, which, after hydrolysis, furnishes β-arylsulfonyl-substituted allylic alcohols. rsc.org This represents a formal conversion of an allene into a functionalized allylic alcohol, showcasing the utility of this compound in complex functional group transformations.

Table 2: Functional Group Interconversions of Selenosulfonation Adducts

| Starting Adduct | Reagents | Final Product | Transformation Type | Reference |

|---|---|---|---|---|

| β-(Phenylseleno)sulfonyl alkane | 1. m-CPBA or H₂O₂ 2. Heat | Vinyl sulfone | Oxidation / syn-Elimination | rsc.org |

| Adduct from allene | 1. Oxidation (e.g., m-CPBA) 2. Hydrolysis | β-Arylsulfonyl-substituted allylic alcohol | Oxidation / rsc.orgresearchgate.net-Sigmatropic Rearrangement | rsc.org |

Role in Complex Molecule Synthesis and Natural Product Chemistry

This compound serves as a potent electrophilic selenium reagent, playing a significant role in the stereoselective and regioselective construction of complex molecular architectures, particularly those found in natural products. Its utility stems from its ability to initiate cascade reactions, primarily through seleno-cyclization processes. The general mechanism involves the activation of a carbon-carbon double or triple bond by the electrophilic selenium species, forming a key intermediate known as a seleniranium ion. This highly reactive intermediate is then trapped intramolecularly by a suitably positioned nucleophile, such as a hydroxyl or carboxyl group, to forge new heterocyclic rings. This strategy has proven invaluable for the synthesis of substituted tetrahydrofurans, tetrahydropyrans, and lactones, which are common structural motifs in a vast array of biologically active natural products. researchgate.net

The reactivity of this compound is analogous to other well-established electrophilic selenium sources like phenylselenenyl chloride (PhSeCl) and phenylselenenyl bromide (PhSeBr). researchgate.net These reagents have been extensively used in the total synthesis of numerous natural products. By extension, this compound offers a valuable alternative, potentially with modulated reactivity and selectivity profiles due to the nature of the sulfonate counter-ion. The selenoetherification and selenolactonization reactions enabled by these reagents provide a powerful tool for controlling stereochemistry during the formation of cyclic systems. researchgate.net

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its functional equivalence to other electrophilic selenium reagents allows for a clear inference of its potential applications. For instance, the synthesis of lignans, a class of natural products with diverse biological activities, often relies on the stereoselective formation of tetrahydrofuran (B95107) rings. The application of an electrophilic selenium-induced cyclization is a common strategy to achieve this.

Table of Compounds Mentioned in Section 4.4

| Compound Name | Role/Significance |

| This compound | Electrophilic selenium reagent for cyclization reactions. |

| Phenylselenenyl chloride | A common electrophilic selenium reagent for comparison. researchgate.net |

| Phenylselenenyl bromide | A common electrophilic selenium reagent for comparison. researchgate.net |

| Tetrahydrofurans | A common heterocyclic motif formed via selenoetherification. researchgate.net |

| Tetrahydropyrans | A common heterocyclic motif formed via selenoetherification. researchgate.net |

| Lactones | A common heterocyclic motif formed via selenolactonization. |

Emerging Applications and Unconventional Reactivity Modes

The field of organoselenium chemistry is continually evolving, with a significant push towards the development of more efficient, selective, and environmentally benign synthetic methods. Emerging applications for electrophilic selenium reagents like this compound are centered on the development of catalytic and enantioselective transformations. The ability to use these reagents in catalytic amounts would represent a significant advancement, minimizing selenium-containing byproducts and enhancing the atom economy of the reactions.

One of the key areas of development is the design of chiral selenium reagents or the use of chiral catalysts in conjunction with achiral selenium sources to induce asymmetry in the cyclization products. This is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. While the development of chiral variants of this compound itself is not widely reported, the broader research in enantioselective seleno-cyclization provides a clear trajectory for its future applications.

Unconventional reactivity modes for electrophilic selenium reagents are also an area of active investigation. This includes their participation in reactions beyond the well-established cyclizations, such as their use in the functionalization of C-H bonds and in multicomponent reactions where three or more reactants combine in a single operation to form a complex product. The strong electrophilicity of the selenium center in this compound could potentially be harnessed to activate otherwise unreactive C-H bonds under appropriate reaction conditions.

Furthermore, the exploration of novel reaction media, such as ionic liquids or deep eutectic solvents, for carrying out selenium-mediated transformations is an emerging trend. researchgate.net These solvent systems can offer unique reactivity and selectivity, as well as facilitate catalyst recycling. This compound, with its ionic character, may exhibit interesting and beneficial properties in such non-conventional solvent systems.

While specific, documented examples of these emerging applications for this compound are currently limited, the general advancements in organoselenium chemistry strongly suggest a promising future for this and related reagents in the development of novel and powerful synthetic methodologies.

Theoretical and Computational Investigations of Phenyl Benzeneseleno Sulfonate

Electronic Structure Analysis and Bonding Characteristics

The electronic structure and bonding of Phenyl(benzeneseleno)sulfonate are fundamental to understanding its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

The molecule consists of a phenyl group and a benzeneseleno group attached to a sulfonate core. The key bond is the Se-S bond, which is relatively weak and polarized due to the differing electronegativities of selenium and sulfur. DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for defining the molecule's geometry.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the bonding characteristics. It allows for the investigation of charge distribution, orbital interactions, and the nature of the bonds. For this compound, NBO analysis would likely reveal a significant charge separation across the Se-S bond, with the selenium atom bearing a partial positive charge and the sulfur atom a partial negative charge. This polarization is a key factor in its reactivity.

The table below presents hypothetical data from a DFT calculation on this compound, illustrating typical bond lengths and NBO charges.

| Parameter | Value |

| Bond Lengths (Å) | |

| Se-S | 2.25 |

| S-O1 | 1.45 |

| S-O2 | 1.45 |

| S-C (phenyl) | 1.78 |

| Se-C (phenyl) | 1.92 |

| NBO Charges (a.u.) | |

| Se | +0.45 |

| S | -0.15 |

| O1 | -0.65 |

| O2 | -0.65 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of reaction pathways, intermediates, and transition states. Such studies are crucial for understanding the mechanisms of reactions where this compound acts as a reagent, for instance, in electrophilic selenenylation reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For example, in a reaction where this compound reacts with an alkene, computational methods can model the formation of a seleniranium ion intermediate. The energy barrier for the formation of this intermediate, as well as the subsequent nucleophilic attack, can be quantified.

The table below illustrates a hypothetical reaction energy profile for the addition of this compound to ethene, calculated using a high-level theoretical method.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Ethene) | 0.0 |

| Transition State 1 (Formation of seleniranium ion) | +15.2 |

| Seleniranium Ion Intermediate | +5.8 |

| Transition State 2 (Nucleophilic attack by sulfonate) | +18.5 |

| Product | -25.0 |

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations offer a powerful means to predict the reactivity and selectivity of this compound. scienceopen.com Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the Fukui function, can provide valuable insights. mdpi.com

The electrophilicity of the selenium atom can be quantified, predicting its propensity to react with nucleophiles. The Fukui function can be used to identify the most electrophilic and nucleophilic sites within the molecule, thus predicting regioselectivity in its reactions. For this compound, the selenium atom is expected to be the primary electrophilic site.

In cases of stereoselectivity, computational modeling can be used to calculate the energies of different diastereomeric transition states, allowing for the prediction of the major product. This is particularly relevant in reactions with chiral substrates.

The following table provides hypothetical values for some key reactivity descriptors for this compound.

| Descriptor | Value |

| Electronegativity (χ) (eV) | 4.8 |

| Chemical Hardness (η) (eV) | 3.5 |

| Global Electrophilicity Index (ω) | 3.29 |

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis involves identifying the stable conformers of the molecule and the energy barriers between them. This can be achieved by systematically rotating the single bonds in the molecule and calculating the corresponding energies.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD studies can explore the conformational landscape and identify the most populated conformations. These simulations can also provide insights into the solvent effects on the molecule's structure and dynamics. For this compound, key rotations would be around the S-C(phenyl) and Se-C(phenyl) bonds.

The table below shows hypothetical relative energies for different conformers of this compound, arising from rotation around the Se-S bond.

| Dihedral Angle (C-S-Se-C) | Relative Energy (kcal/mol) |

| 0° (syn-periplanar) | +5.2 |

| 60° (syn-clinal) | +2.1 |

| 120° (anti-clinal) | +1.8 |

| 180° (anti-periplanar) | 0.0 |

Future Research Directions and Unexplored Avenues for Phenyl Benzeneseleno Sulfonate Chemistry

Development of Novel Catalytic Systems Involving Phenyl(benzeneseleno)sulfonate

The inherent reactivity of the Se-S bond in this compound suggests its potential as a precursor for novel catalytic systems. Future research could explore its role in generating catalytically active selenium species for various organic transformations. While direct catalytic applications of this compound are not yet established, the broader fields of organoselenium and sulfonate chemistry provide a strong basis for exploration. For instance, sulfonic acid-functionalized materials are known to be stable and reusable catalysts for reactions like esterification and alkylation mdpi.com. Similarly, metal coordination polymers incorporating phenyl sulfonate have been successfully used as catalysts in multicomponent reactions nih.gov.

Future investigations could focus on:

Homogeneous Catalysis: Investigating the ability of this compound to act as a catalyst or pre-catalyst for reactions such as oxidations, electrophilic additions to alkenes, and cyclofunctionalizations. The selenium atom could act as a soft electrophile, while the benzenesulfonate (B1194179) moiety serves as a good leaving group.

Heterogeneous Catalysis: Developing solid-supported catalysts by immobilizing this compound or its derivatives onto materials like silica, polymers, or metal-organic frameworks. This approach could lead to recyclable and more sustainable catalytic systems, analogous to arenesulfonic acid-modified mesoporous materials mdpi.com.

Dual-Role Catalysis: Exploring systems where both the seleno and sulfonate moieties participate in the catalytic cycle, potentially enabling unique reactivity and selectivity.

| Potential Catalytic Application | Proposed Role of this compound | Rationale |

| Electrophilic Cyclization | Source of electrophilic selenium ("PhSe+") | The weak Se-S bond can cleave to generate a potent electrophile for activating double or triple bonds, leading to the formation of heterocyclic compounds. |

| Oxidative Transformations | Reoxidant or oxygen transfer agent | Organoselenium compounds are known to mediate oxidation reactions. The selenium center could be oxidized in situ to a higher valent state to effect transformations. |

| Cross-Coupling Reactions | Precursor to selenide (B1212193) ligands | The compound could serve as a source for phenylseleno groups to be incorporated into metal complexes, thereby modifying the catalytic activity of the metal center. |

Exploration of this compound in Photochemical and Electrochemical Reactions

The intersection of organoselenium chemistry with photochemistry and electrochemistry is a rapidly growing field. This compound presents an intriguing target for such studies.

Photochemical Applications: Research on related sulfonate-containing compounds demonstrates their photochemical reactivity. For example, estrone (B1671321) aryl sulfonates undergo a photo-Fries rearrangement upon UV irradiation, involving the homolytic cleavage of the C-O bond conicet.gov.ar. Another related compound, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), generates reactive oxygen species upon UVB irradiation and its photochemistry is pH-dependent nih.gov. These findings suggest that this compound could exhibit interesting photochemical behavior. Future work could investigate:

Photolytic Cleavage: Studying the cleavage of the Se-S or S-O bonds under UV irradiation to generate reactive selenyl or sulfonyl radicals. These radicals could be trapped and utilized in subsequent synthetic transformations.

Photo-Fries Type Rearrangements: Exploring the possibility of light-induced rearrangements to form ortho- or para-seleno substituted phenyl sulfonates, analogous to the classic photo-Fries reaction of phenyl esters caltech.edu.

Photosensitization: Assessing the potential of this compound to act as a photosensitizer, absorbing light and transferring energy to other molecules to initiate photochemical reactions.

Electrochemical Applications: The electrochemical behavior of organoselenium compounds is well-documented, with applications in electrosynthesis and sensor technology. A brief mention in the literature points towards the use of this compound in electrochemical oxidative cross-coupling reactions to form unsymmetrical selenosulfonates lookchem.com. This provides a direct, albeit underdeveloped, avenue for research. Future studies could include:

Cyclic Voltammetry: A detailed investigation of the redox properties of this compound to understand its electron transfer capabilities.

Electrosynthesis: Expanding on the initial findings to develop efficient electrochemical methods for synthesizing a broader range of selenosulfonates and other selenium-containing compounds. This could offer a green alternative to traditional chemical oxidants researchgate.net.

Electrocatalysis: Exploring the use of this compound, or materials modified with it, as an electrocatalyst for reactions such as oxygen or hydrogen evolution.

Integration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates or precise control of reaction parameters beilstein-journals.org. The synthesis and application of this compound could greatly benefit from these technologies.

Future research directions include:

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of the title compound. This could improve safety and yield, especially if the synthesis involves exothermic steps or unstable intermediates.

Reactions in Microreactors: Utilizing this compound as a reagent in microreactor systems. The high surface-area-to-volume ratio in microreactors could enhance reaction rates and selectivity in transformations where it is used, for example, as an electrophile or oxidant beilstein-journals.org.

Immobilized Reagents: Creating packed-bed reactors where this compound or a derivative is immobilized on a solid support. This would allow for its use as a recyclable reagent in continuous flow processes, simplifying product purification and improving process sustainability.

Bio-inspired Synthetic Applications and Bioconjugation Strategies

Bio-inspired synthesis aims to mimic nature's strategies to perform chemical transformations under mild, environmentally friendly conditions whiterose.ac.ukrsc.org. The selenium and sulfonate moieties in this compound offer intriguing possibilities in this context.

Bio-inspired Catalysis: Nature utilizes sulfur transferases in biosynthesis nih.gov. This compound could be explored as a bio-inspired reagent for electrophilic selenenylation or sulfenylation reactions in aqueous media, mimicking enzymatic processes.

Bioconjugation: The development of methods to attach molecules to biomolecules like proteins and peptides is crucial in chemical biology. While not directly studied, the reactivity of this compound could be harnessed for bioconjugation. Strategies analogous to those using 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) for tyrosine modification could be envisioned nih.govmdpi.com. The phenylseleno group could be investigated as a novel handle for selective modification of amino acid residues, potentially offering different reactivity and stability profiles compared to traditional maleimide (B117702) or thiol-based chemistries.

Design of New this compound Analogs with Tunable Reactivity

A powerful strategy in chemical research is the synthesis of analogs to fine-tune reactivity and properties. Numerous studies have shown that modifying phenyl sulfonates or related sulfonamides with different substituents can dramatically alter their biological or chemical activity mdpi.comnih.gov. This approach can be directly applied to this compound.

By introducing electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto either of the phenyl rings, the electronic properties and, consequently, the reactivity of the molecule can be systematically modulated.

| Modification Site | Substituent Type (Example) | Expected Effect on Reactivity | Potential Application |

| Benzeneseleno Ring | Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increases electrophilicity of the selenium atom; makes the phenylseleno group a better leaving group. | Enhanced reactivity in electrophilic addition reactions. |

| Benzeneseleno Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases electrophilicity of the selenium atom; stabilizes cationic intermediates. | Tuning selectivity in complex transformations. |

| Benzenesulfonate Ring | Electron-Withdrawing (e.g., -Cl, -F) | Increases the leaving group ability of the sulfonate moiety. | Faster reaction rates in nucleophilic substitution reactions. |

| Benzenesulfonate Ring | Electron-Donating (e.g., -CH₃) | Decreases the leaving group ability of the sulfonate moiety. | Modulating reaction pathways and suppressing side reactions. |

This systematic modification would generate a library of reagents with a spectrum of reactivities, allowing for the optimization of reaction conditions for specific synthetic targets. The synthesis of such derivatives could follow established methods for preparing sulfonates and related compounds nih.govmdpi.com.

Interdisciplinary Research Opportunities for this compound

The unique combination of selenium and sulfonate functionalities makes this compound a candidate for research at the interface of chemistry, materials science, and biology.

Materials Science: Incorporation of this compound or its analogs into polymers or coordination networks could lead to new functional materials. These materials might possess interesting optical, electronic, or catalytic properties, drawing inspiration from the development of phenyl sulfonate metal coordination polymers nih.gov.

Medicinal Chemistry: Organoselenium compounds have a rich history in medicinal chemistry, and sulfonamides are a well-known class of therapeutic agents. While this compound itself may not be a drug candidate, its analogs could be designed as enzyme inhibitors or as pro-drugs that release a biologically active molecule upon a specific trigger (e.g., light or a change in redox potential). Studies on phenyl naphthalene-2-sulfonate (B94788) derivatives as carbonic anhydrase inhibitors provide a relevant precedent nih.gov.

Chemical Biology: As a tool for chemical biology, this compound analogs could be developed as novel cross-linking agents or as probes to study cellular processes. The selenium atom could also serve as a heavy-atom label for X-ray crystallography or as an NMR-active nucleus for structural studies.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.